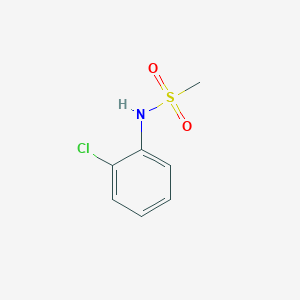

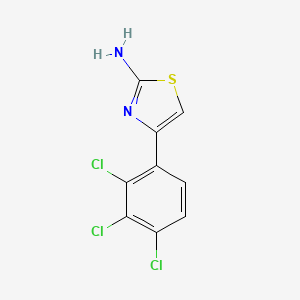

![molecular formula C13H11F2NO B2644465 2-[(2,4-Difluoroanilino)methyl]benzenol CAS No. 303091-09-0](/img/structure/B2644465.png)

2-[(2,4-Difluoroanilino)methyl]benzenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

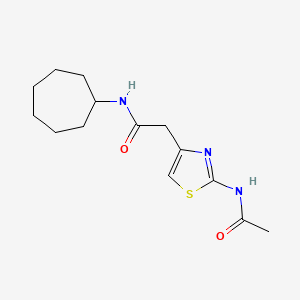

“2-[(2,4-Difluoroanilino)methyl]benzenol” is a chemical compound with the molecular formula C13H11F2NO . It is a complex organic compound that contains a benzene ring, which is a common structure in many organic compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, two fluorine atoms, and an amino group. The exact structure would depend on the specific arrangement and bonding of these atoms .Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific molecular structure. These could include properties like melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique

Development of Novel Fluorescence Probes

2-[(2,4-Difluoroanilino)methyl]benzenol and similar compounds have been explored for their potential in developing novel fluorescence probes. These probes can selectively detect highly reactive oxygen species such as hydroxyl radicals and reactive intermediates of peroxidase, which are crucial in studying biological and chemical applications (Setsukinai et al., 2003).

Energy Disposal in Chemical Reactions

Research into the energy disposal during the abstraction of hydrogen by fluorine atoms from polyatomic molecules, including compounds similar to 2-[(2,4-Difluoroanilino)methyl]benzenol, has been conducted. This research helps in understanding the role of radical fragments in such reactions, which is significant for various chemical processes (Bogan & Setser, 1976).

Antitumor Properties

Studies have shown that compounds like 2-[(2,4-Difluoroanilino)methyl]benzenol, particularly 2-(4-Aminophenyl)benzothiazoles, demonstrate potent antitumor properties. They can form DNA adducts in sensitive tumor cells, which is a key mechanism in their antitumor activity (Leong et al., 2003).

Catalytic Hydrodeoxygenation

The compound has relevance in catalytic hydrodeoxygenation, a process crucial in refining bio-oils. Studies on methyl-substituted phenols, related to 2-[(2,4-Difluoroanilino)methyl]benzenol, have provided insights into the kinetics and mechanisms of this process, which is vital for developing more efficient catalytic systems (Massoth et al., 2006).

Synthesis of Single Molecule Magnets

Research has also delved into the synthesis of tetranuclear [Cu-Ln]2 single molecule magnets using ligands related to 2-[(2,4-Difluoroanilino)methyl]benzenol. These studies contribute to the development of advanced materials with potential applications in data storage and quantum computing (Costes et al., 2008).

Benzylation of Alcohols

Compounds similar to 2-[(2,4-Difluoroanilino)methyl]benzenol have been used in developing methods for the benzylation of alcohols, an important reaction in organic synthesis (Poon & Dudley, 2006).

Solute-Solvent Complexation Dynamics

Studies on solute-solvent complexation dynamics, involving compounds similar to 2-[(2,4-Difluoroanilino)methyl]benzenol, have provided valuable insights into rapid chemical exchange processes. This research is important in understanding solute-solvent interactions at the molecular level (Zheng et al., 2005).

Corrosion Inhibition

Research on benzimidazole derivatives, which are structurally related to 2-[(2,4-Difluoroanilino)methyl]benzenol, has shown their effectiveness as corrosion inhibitors. This is particularly relevant in protecting metals like steel in acidic environments (Yadav et al., 2016).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[(2,4-difluoroanilino)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2NO/c14-10-5-6-12(11(15)7-10)16-8-9-3-1-2-4-13(9)17/h1-7,16-17H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUXLYPTGOBWLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=C(C=C(C=C2)F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,4-Difluoroanilino)methyl]benzenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

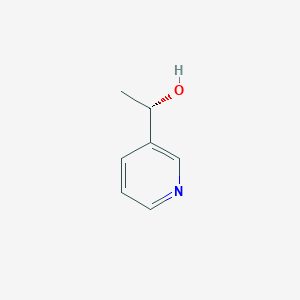

![[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2644383.png)

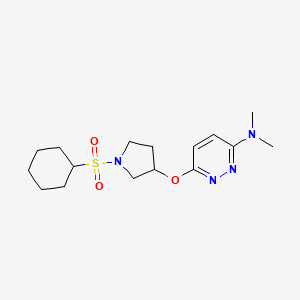

![2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2644393.png)

![methyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2644395.png)

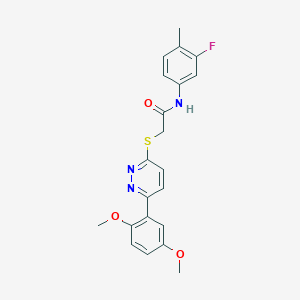

![1-(4-Fluorophenyl)-5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2644396.png)

![5-Azaspiro[3.4]octane-7-carboxylic acid;hydrochloride](/img/structure/B2644401.png)